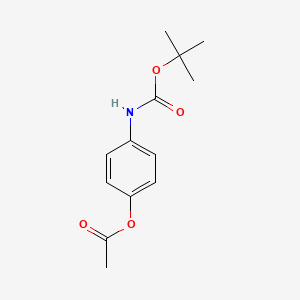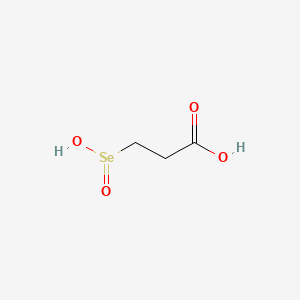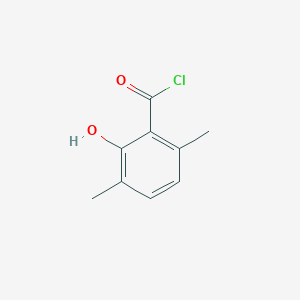![molecular formula C30H63BO12 B13955707 Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate CAS No. 59719-94-7](/img/structure/B13955707.png)
Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate is a chemical compound with the molecular formula C30H63BO12. It is known for its unique structure, which includes three butoxyethoxyethoxyethyl groups attached to a central borate core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate typically involves the reaction of boric acid with 2-[2-(2-butoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants into the desired product .
Industrial Production Methods
In an industrial setting, the production of tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate depend on the type of reaction. For example, oxidation reactions may yield various borate esters, while substitution reactions can produce a range of substituted borate compounds .
Scientific Research Applications
Tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate involves its interaction with specific molecular targets. The compound can form complexes with various biomolecules, influencing their activity and function. The pathways involved in its action are still under investigation, but it is believed to modulate enzymatic activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tris[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]orthoborate: This compound has a similar structure but with methoxy groups instead of butoxy groups.
Tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]phosphate: This compound contains a phosphate core instead of a borate core
Uniqueness
Tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate is unique due to its specific combination of butoxyethoxyethoxyethyl groups and borate core. This structure imparts distinctive chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
59719-94-7 |
|---|---|
Molecular Formula |
C30H63BO12 |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
tris[2-[2-(2-butoxyethoxy)ethoxy]ethyl] borate |
InChI |
InChI=1S/C30H63BO12/c1-4-7-10-32-13-16-35-19-22-38-25-28-41-31(42-29-26-39-23-20-36-17-14-33-11-8-5-2)43-30-27-40-24-21-37-18-15-34-12-9-6-3/h4-30H2,1-3H3 |
InChI Key |
SIEZQTQZIVBHIO-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCOCCOCCOCCCC)(OCCOCCOCCOCCCC)OCCOCCOCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















